

# The Critical Role of Cleavable Linkers in Antibody-Drug Conjugates: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Antibody-Drug Conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linker, which connects these two components, is a critical determinant of an ADC's efficacy, safety, and pharmacokinetic profile. Cleavable linkers are designed to be stable in systemic circulation and to release their cytotoxic payload in response to specific triggers within the tumor microenvironment or inside cancer cells. This targeted release mechanism is paramount for maximizing on-target efficacy while minimizing off-target toxicity. This technical guide provides an in-depth exploration of the core principles of cleavable linker technology, offering a comparative analysis of different linker types, detailed experimental protocols, and a review of their impact on ADC performance.

#### Introduction to Cleavable Linkers in ADCs

The success of an ADC is contingent on the precise delivery of its cytotoxic payload to tumor cells. The linker's role is to ensure the payload remains securely attached to the antibody during circulation and is efficiently released at the target site.[1] Cleavable linkers achieve this by exploiting the physiological differences between the systemic circulation and the tumor microenvironment or the intracellular compartments of cancer cells.[2][3] The primary mechanisms for cleavage include enzymatic degradation, pH sensitivity, and reduction in the presence of high glutathione concentrations.[2][4]



The choice of a cleavable linker has a profound impact on the therapeutic index of an ADC. Premature payload release can lead to systemic toxicity, while inefficient cleavage at the target site can diminish therapeutic efficacy.[1][3] Furthermore, the properties of the released payload, particularly its ability to permeate cell membranes, can lead to a "bystander effect," where the payload kills neighboring antigen-negative tumor cells, thereby enhancing the overall antitumor activity.[2][5]

## Types of Cleavable Linkers and Their Mechanisms of Action

Cleavable linkers are broadly categorized based on their mechanism of cleavage. The three main classes are protease-sensitive, pH-sensitive, and glutathione-sensitive linkers.

#### **Protease-Sensitive Linkers**

Protease-sensitive linkers are designed to be cleaved by enzymes, such as cathepsins, that are highly expressed in the lysosomes of tumor cells.[2][4]

- Valine-Citrulline (Val-Cit) Linkers: This is one of the most widely used cleavable linkers. The
  dipeptide sequence is specifically recognized and cleaved by cathepsin B, releasing the
  payload inside the target cell.[2][6] A self-immolative p-aminobenzyl carbamate (PABC)
  spacer is often incorporated to ensure the efficient release of the unmodified payload.[7]
- Valine-Alanine (Val-Ala) Linkers: Similar to Val-Cit, this dipeptide is also a substrate for cathepsin B and has been developed to offer improved stability in mouse plasma compared to Val-Cit linkers.[2]
- Glycine-Glycine-Phenylalanine-Glycine (GGFG) Linkers: This tetrapeptide linker is particularly sensitive to cleavage by cathepsin L, which is also overexpressed in various tumors.[8]

### **pH-Sensitive Linkers**

These linkers exploit the lower pH of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0) compared to the physiological pH of blood (pH 7.4).[4][8]



- Hydrazone Linkers: Hydrazone bonds are relatively stable at neutral pH but are readily
  hydrolyzed in the acidic environment of endosomes and lysosomes, leading to payload
  release.[2][9] However, they can sometimes exhibit instability in circulation.[9][10]
- Silyl Ether-Based Linkers: Newer developments in acid-cleavable technology include silyl ether-based linkers, which have shown improved stability in human plasma compared to traditional hydrazone linkers.[10]

#### **Glutathione-Sensitive Linkers**

These linkers are designed to be cleaved in the reducing environment of the cell cytoplasm, which has a significantly higher concentration of glutathione (GSH) than the bloodstream.[2][4]

• Disulfide Linkers: Disulfide bonds are readily reduced by intracellular GSH, leading to the release of the payload. The stability of these linkers can be modulated by introducing steric hindrance around the disulfide bond.[2]

## Quantitative Comparison of Cleavable Linker Performance

The selection of an optimal cleavable linker requires a thorough evaluation of its performance characteristics. The following tables summarize key quantitative data from comparative studies of different linker technologies.

Table 1: Plasma Stability of Cleavable Linkers



| Linker Type                  | Linker Example                  | Half-life in Human<br>Plasma                                                                            | Key Findings                                                                                                               |
|------------------------------|---------------------------------|---------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------|
| Protease-Sensitive           | Valine-Citrulline (Val-<br>Cit) | > 230 days[2][9]                                                                                        | Highly stable in human plasma, but can be less stable in mouse plasma due to carboxylesterase activity.[2][9]              |
| Valine-Alanine (Val-<br>Ala) | Stable[2]                       | Exhibits high stability in human plasma and improved stability in mouse plasma compared to Val-Cit. [2] |                                                                                                                            |
| pH-Sensitive                 | Hydrazone                       | ~2 days[2][9]                                                                                           | Demonstrates pH- dependent hydrolysis but can exhibit instability in circulation, leading to premature drug release.[2][9] |
| Silyl Ether-based            | > 7 days[10]                    | Greatly improved stability in human plasma compared to traditional hydrazone linkers.[10]               |                                                                                                                            |
| Glutathione-Sensitive        | Disulfide                       | Variable[2]                                                                                             | Stability can be modulated by steric hindrance around the disulfide bond.[2]                                               |
| Other Enzyme-<br>Sensitive   | β-Glucuronide                   | Highly Stable[2]                                                                                        | Shows greater<br>stability and efficacy in<br>vivo compared to                                                             |



### Foundational & Exploratory

Check Availability & Pricing

|                     |                                        |                                                                          | some peptide linkers.<br>[2] |
|---------------------|----------------------------------------|--------------------------------------------------------------------------|------------------------------|
| Sulfatase-cleavable | High (over 7 days in mouse plasma)[10] | Demonstrates high plasma stability and potent in vitro cytotoxicity.[10] |                              |

Table 2: In Vitro Potency of ADCs with Different Cleavable Linkers



| Linker Type                      | Linker<br>Example                   | Payload     | Target/Cell<br>Line | IC50                                                                                    | Key<br>Findings                                                                       |
|----------------------------------|-------------------------------------|-------------|---------------------|-----------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------|
| Protease-<br>Sensitive           | Valine-<br>Citrulline (Val-<br>Cit) | MMAE        | HER2+               | 14.3<br>pmol/L[10]                                                                      | Potent in vitro activity.                                                             |
| Valine-<br>Alanine (Val-<br>Ala) | MMAE                                | HER2+       | 92 pmol/L[10]       | Potent, with slight variations compared to other linkers.                               |                                                                                       |
| pH-Sensitive                     | Hydrazone                           | Doxorubicin | Various             | Variable                                                                                | Generally less potent than protease- sensitive linker-ADCs in direct comparisons. [2] |
| Other<br>Enzyme-<br>Sensitive    | β-<br>Galactosidas<br>e-cleavable   | MMAE        | HER2+               | 8.8<br>pmol/L[10]                                                                       | Demonstrate d higher in vitro potency compared to a Val-Cit ADC.[10]                  |
| Sulfatase-<br>cleavable          | MMAE                                | HER2+       | 61 pmol/L[10]       | Showed higher cytotoxicity compared to a non- cleavable ADC and comparable potency to a |                                                                                       |



Val-Ala ADC.

[10]

Note: Lower IC50 values indicate higher potency. The data presented are compiled from various sources and may not be directly comparable due to differences in experimental setups.

## Experimental Protocols for Evaluating Cleavable Linkers

A robust preclinical evaluation of ADCs with cleavable linkers involves a series of well-defined in vitro and in vivo assays.

#### In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the in vitro potency (IC50) of an ADC on target cancer cells.[1][4][11]

Methodology:[1][4][6][11]

- Cell Seeding: Seed target cells in a 96-well plate at a density of 5,000-10,000 cells per well
  and allow them to adhere overnight.
- ADC Treatment: Prepare serial dilutions of the ADC and a non-targeting isotype control ADC.
   Treat the cells with the ADCs for 72-96 hours.
- MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
- Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
- Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
- Data Analysis: Plot the percentage of cell viability against the ADC concentration and fit the data to a sigmoidal curve to determine the IC50 value.

### **Bystander Effect Assay (Co-culture Method)**



Objective: To assess the ability of the released payload to kill neighboring antigen-negative cells.[5][6][12]

#### Methodology:[5][6][12]

- Cell Preparation: Label the antigen-negative cell line with a fluorescent marker (e.g., GFP) for easy identification. Prepare a co-culture of antigen-positive and fluorescently labeled antigen-negative cells at a defined ratio (e.g., 1:1 or 1:3).
- Cell Seeding: Seed the co-culture mixture in a 96-well plate.
- ADC Treatment: Treat the co-culture with the ADC at various concentrations for 72-96 hours.
- Viability Assessment:
  - For antigen-positive cells, use a standard cell viability assay (e.g., MTT).
  - For antigen-negative cells, quantify the number of viable fluorescent cells using imaging or flow cytometry.
- Data Analysis: Compare the viability of the antigen-negative cells in the co-culture with their viability when cultured alone and treated with the ADC. A significant decrease in the viability of antigen-negative cells in the co-culture indicates a bystander effect.

#### **Cathepsin B Cleavage Assay**

Objective: To confirm the cleavage of a protease-sensitive linker by its target enzyme.[6][13] [14][15]

Methodology:[6][13][14][15][16]

- Reagent Preparation:
  - Assay Buffer: 25 mM MES, pH 5.0.
  - Activation Buffer: 25 mM MES, 5 mM DTT, pH 5.0 (prepare fresh).



- Recombinant Human Cathepsin B Solution: Reconstitute in Activation Buffer to a stock concentration of 10 μg/mL.
- ADC Sample: Prepare the ADC at a final concentration of 1 μmol/L in Assay Buffer.
- Cathepsin B Activation: Incubate the recombinant Cathepsin B stock solution at room temperature for 15 minutes.
- Cleavage Reaction:
  - o In a 96-well plate, add 50 μL of the activated recombinant Cathepsin B solution.
  - Add 50 μL of the ADC sample to initiate the reaction.
  - Incubate at 37°C for a time course (e.g., 0, 1, 2, 4, 8 hours).
- Sample Analysis: At each time point, stop the reaction (e.g., by adding a protease inhibitor or by rapid freezing). Analyze the samples by LC-MS to quantify the amount of released payload and the remaining intact ADC.
- Data Analysis: Plot the concentration of the released payload over time to determine the cleavage rate.

#### Plasma Stability Assay (LC-MS/MS-Based)

Objective: To determine the stability of the ADC and the rate of premature payload release in plasma.[3][17][18][19][20]

Methodology:[3][17][18][19][20]

- Incubation: Incubate the ADC in human plasma at 37°C for a time course (e.g., 0, 24, 48, 72, 96 hours).
- Sample Preparation:
  - To measure intact ADC: At each time point, capture the ADC from the plasma using protein A/G beads. Elute the ADC and analyze by LC-MS to determine the drug-toantibody ratio (DAR). A decrease in DAR over time indicates linker cleavage.



- To measure released payload: At each time point, precipitate the proteins from the plasma using an organic solvent (e.g., acetonitrile). Centrifuge to pellet the proteins and collect the supernatant containing the free payload.
- LC-MS/MS Analysis: Quantify the amount of free payload in the supernatant using a validated LC-MS/MS method.
- Data Analysis: Plot the percentage of intact ADC (based on DAR) or the concentration of released payload against time to calculate the half-life (t1/2) of the ADC in plasma.

# Visualizing Key Processes in ADC Action and Development

Diagrams are essential for illustrating the complex biological pathways and experimental workflows involved in ADC research.

## Signaling Pathway: Intracellular Trafficking and Payload Release of an ADC



Click to download full resolution via product page

Caption: Intracellular trafficking and payload release of an ADC.

### **Experimental Workflow: In Vitro Bystander Effect Assay**





Click to download full resolution via product page

Caption: Workflow for the in vitro bystander effect assay.

## Logical Relationship: ADC Development and Linker Selection





Click to download full resolution via product page

Caption: Logical flow of ADC development with a focus on linker selection.

#### Conclusion

Cleavable linkers are a cornerstone of modern ADC design, enabling the targeted delivery and release of highly potent cytotoxic agents. The choice of linker technology—be it protease-



sensitive, pH-sensitive, or glutathione-sensitive—profoundly influences the stability, efficacy, and safety profile of the resulting ADC. A comprehensive understanding of the different linker types, their mechanisms of action, and the experimental methodologies for their evaluation is crucial for the successful development of next-generation ADCs. As our understanding of tumor biology and linker chemistry continues to evolve, we can anticipate the development of even more sophisticated and effective cleavable linker strategies for the treatment of cancer.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Determination of ADC Cytotoxicity Creative Biolabs [creative-biolabs.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. iphasebiosci.com [iphasebiosci.com]
- 9. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 10. Antibody–drug conjugates: Recent advances in linker chemistry PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 12. agilent.com [agilent.com]
- 13. benchchem.com [benchchem.com]
- 14. 组织蛋白酶B的酶活检测 [sigmaaldrich.com]
- 15. aacrjournals.org [aacrjournals.org]



- 16. aacrjournals.org [aacrjournals.org]
- 17. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. A Two-Step Immunocapture Assay for ADCs Characterization Creative Biolabs [creative-biolabs.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- To cite this document: BenchChem. [The Critical Role of Cleavable Linkers in Antibody-Drug Conjugates: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10818624#role-of-cleavable-linkers-in-antibody-drug-conjugates]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com